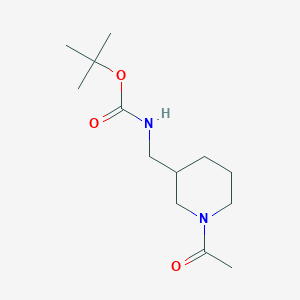

3-甲氧基氧杂环-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbaldehyde derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not specifically mention 3-Methoxyoxolane-3-carbaldehyde, they do describe the synthesis of related compounds. For example, paper details the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which involves a nucleophilic substitution reaction that is regioselective. This suggests that a similar approach could potentially be applied to synthesize the compound . Paper describes a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, which involves a Skraup reaction and subsequent treatments to obtain the desired product. These methods could offer insights into possible synthetic routes for 3-Methoxyoxolane-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of carbaldehyde derivatives is crucial for understanding their chemical properties and reactivity. Paper discusses the crystalline structure of two carbaldehyde derivatives, highlighting the importance of hydrogen bonding in the formation of their three-dimensional framework. Although 3-Methoxyoxolane-3-carbaldehyde is not directly analyzed, the principles of hydrogen bonding and crystallography are likely relevant to its structure as well.

Chemical Reactions Analysis

Carbaldehyde derivatives are known to participate in a variety of chemical reactions. Paper shows that 1-methoxy-6-nitroindole-3-carbaldehyde can react with nucleophiles to form trisubstituted indole derivatives. This indicates that 3-Methoxyoxolane-3-carbaldehyde may also undergo nucleophilic substitution reactions, potentially leading to a range of products depending on the nucleophiles used.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not discuss the properties of 3-Methoxyoxolane-3-carbaldehyde specifically, they do provide information on similar compounds. For instance, the solubility, melting point, and reactivity of the compounds discussed in papers , , and are influenced by their molecular frameworks and substituents. These properties are essential for the practical application and handling of the compounds in a laboratory setting.

科学研究应用

DNA结合和抗氧化活性

- Ln(III)配合物与6-乙氧基铬酮-3-甲醛苯甲酰腙: 此研究合成了Ln(III)配合物,这些配合物通过插层机制显示出显着的荧光性质和DNA结合能力。这些配合物还对羟基自由基表现出显着的抗氧化活性,表明具有潜在的生物医学应用 (Ju Wang et al., 2009).

金属离子传感

- 铬酮席夫碱用于Al(III): 一种铬酮席夫碱被证明是一种对铝离子(Al(III))高度灵敏且选择性的比色和荧光化学传感器,展示了一种“关闭-开启型”模式,在Al(III)结合后荧光显着增强。该传感器对Al(III)的检测限非常低,突出了其在环境监测和分析化学应用中的潜力 (Long Fan et al., 2014).

光物理性质

- 激发态分子内质子转移: 对1-羟基芘-2-甲醛(HP)和1-甲氧基芘-2-甲醛(MP)的研究揭示了由于分子内氢键(IMHB)导致的光物理行为不同,有助于我们理解激发态动力学和IMHB在光物理性质中的作用 (H. Yin et al., 2016).

催化

- 甲醇选择性氧化为甲醛: 对铜(110)催化剂上甲醇选择性氧化为甲醛的研究提供了表面氧在增强甲醇吸附和催化过程中的作用的见解。这项研究有助于开发更有效的化学工业催化工艺 (I. Wachs & R. Madix, 1978).

有机合成

- 吲哚化学中的亲核取代: 1-甲氧基-6-硝基吲哚-3-甲醛作为区域选择性反应的亲电试剂,用于生产2,3,6-三取代吲哚衍生物,展示了其在合成复杂有机分子中的用途,为进一步研究和应用提供了新化合物的途径 (Koji Yamada et al., 2009).

安全和危害

The compound is classified as a hazard under GHS02 (flammable) and GHS07 (irritant). It has hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

未来方向

While specific future directions for 3-Methoxyoxolane-3-carbaldehyde are not available, research in the field of heterocyclic compounds is rapidly advancing. New synthetic methodologies are being developed, and the range of compositions is expanding. High-entropy MXenes with multiple elements have been discovered, adding a new level of structural control to these materials .

属性

IUPAC Name |

3-methoxyoxolane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHOXDRYCYFIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyoxolane-3-carbaldehyde | |

CAS RN |

1784292-25-6 |

Source

|

| Record name | 3-methoxyoxolane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)